6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
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Overview
Description
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazinamines It is characterized by the presence of a chlorine atom at the 6th position, a pyridinylmethyl group at the 2nd position, and a pyrazinamine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyrazine-2-carboxylic acid and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or methanol).
Reaction Steps: The key steps include the formation of an intermediate ester, followed by nucleophilic substitution to introduce the pyridinylmethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine or pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxides: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Various functionalized compounds obtained through substitution reactions.
Scientific Research Applications
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine: Similar structure but with a pyrimidine core.
6-Chloro-N-(2-pyridinylmethyl)-2-pyridinamine: Similar structure but with a pyridine core.
Uniqueness
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine is unique due to its specific pyrazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-12-7-10(15-9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHNHCAQKNFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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